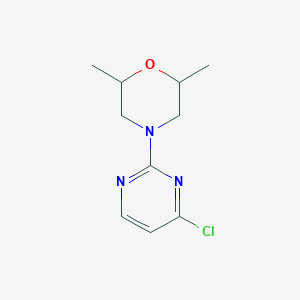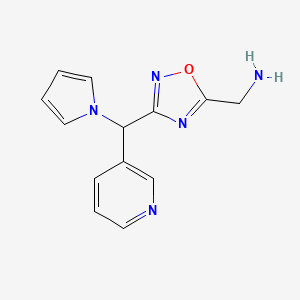
(3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound that features a pyridine ring, a pyrrole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The pyridine and pyrrole rings are introduced through subsequent condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
Chemistry
In chemistry, (3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring and exhibit similar biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are also used in medicinal chemistry and have comparable pharmacological profiles.
Uniqueness
What sets (3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine apart is its combination of the pyridine, pyrrole, and oxadiazole rings, which provides a unique scaffold for drug design and material science applications. This unique structure allows for diverse chemical modifications and interactions with a wide range of biological targets .
Properties
Molecular Formula |
C13H13N5O |
|---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
[3-[pyridin-3-yl(pyrrol-1-yl)methyl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C13H13N5O/c14-8-11-16-13(17-19-11)12(18-6-1-2-7-18)10-4-3-5-15-9-10/h1-7,9,12H,8,14H2 |
InChI Key |
DRKCVCBYSQXEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(C2=CN=CC=C2)C3=NOC(=N3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]-2,2,2-trifluoroacetamide](/img/structure/B14869016.png)

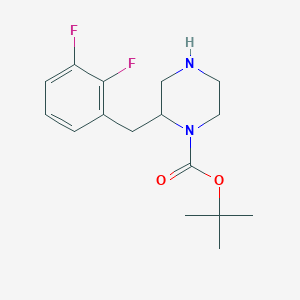
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B14869032.png)
![2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B14869034.png)

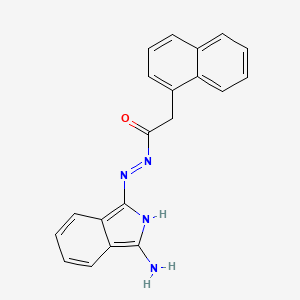
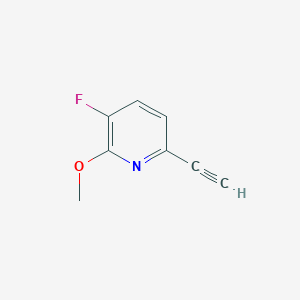
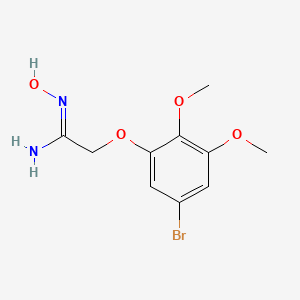



![1-Methoxy-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B14869109.png)
